An In-depth Technical Guide to 6-Quinolinecarboxylic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 6-Quinolinecarboxylic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
6-Quinolinecarboxylic acid, a heterocyclic aromatic carboxylic acid, stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a foundational building block for a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive exploration of the core chemical properties, structural intricacies, and significant applications of 6-quinolinecarboxylic acid, with a particular focus on its role in drug discovery and development. We will delve into its synthesis, spectroscopic signature, and the causality behind its utility in creating novel therapeutic agents.
Molecular Structure and Core Chemical Properties
6-Quinolinecarboxylic acid (C₁₀H₇NO₂) is characterized by a quinoline ring system substituted with a carboxylic acid group at the 6-position.[1][2] This arrangement of a fused benzene and pyridine ring, coupled with the electron-withdrawing carboxylic acid moiety, dictates its chemical behavior and physical properties.
Structural Elucidation
The planar, bicyclic aromatic system of quinoline provides a rigid framework. The nitrogen atom in the pyridine ring introduces a dipole moment and influences the electron distribution across the entire ring system, making the pyridine ring electron-deficient compared to the benzene ring. The carboxylic acid group, being a meta-director on the benzene ring, further influences the molecule's reactivity in electrophilic substitution reactions.
Diagram: Molecular Structure of 6-Quinolinecarboxylic Acid
Caption: 2D structure of 6-Quinolinecarboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 6-quinolinecarboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO₂ | [1][2][3] |
| Molecular Weight | 173.17 g/mol | [1][2][3] |
| Appearance | White to beige or brown crystalline powder | [2][4] |
| Melting Point | 291-296 °C | [2] |
| Boiling Point | 348.7 °C at 760 mmHg | |
| Solubility | Practically insoluble in water | [4] |
| pKa | 3.05 ± 0.30 (Predicted) | [4] |
| CAS Number | 10349-57-2 | [1][2][3] |
The low aqueous solubility and acidic nature of the carboxylic group are important considerations in drug delivery and formulation studies.
Spectroscopic and Analytical Profile
The structural identity and purity of 6-quinolinecarboxylic acid are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The aromatic protons exhibit characteristic chemical shifts in the downfield region (typically 7-9 ppm), while the carboxylic acid proton is observed at a much lower field.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the quinoline ring.[1]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 173.[1]
Synthesis of 6-Quinolinecarboxylic Acid and its Derivatives
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this scaffold. For quinoline carboxylic acids, the Doebner-von Miller and Skraup reactions are particularly relevant.
The Doebner-von Miller Reaction
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[5][6] To synthesize a quinoline-6-carboxylic acid, one would typically start with an aminobenzoic acid.
Diagram: Doebner-von Miller Reaction Workflow
Caption: Generalized workflow of the Doebner-von Miller reaction for quinoline synthesis.
The Skraup Synthesis
A classic method for quinoline synthesis, the Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8][9] This reaction is known for being highly exothermic.[10]
Experimental Protocol: A Representative Skraup Synthesis
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants : Carefully add the substituted aniline (e.g., p-aminobenzoic acid), glycerol, and the oxidizing agent (e.g., nitrobenzene) to the flask.
-
Acid Addition : Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and requires careful temperature control.
-
Heating : Gently heat the reaction mixture. Once the reaction initiates, it can become self-sustaining. Maintain the temperature as specified in the literature for the particular substrate.[10]
-
Work-up : After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification : The crude product is then purified by filtration, washing, and recrystallization from an appropriate solvent.
Applications in Drug Development and Research
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[11] 6-Quinolinecarboxylic acid serves as a key intermediate in the synthesis of numerous pharmaceutical agents.[2]
Antimicrobial and Antiviral Agents
Derivatives of quinolinecarboxylic acid are well-known for their antibacterial properties.[12] The core structure can be modified to enhance activity against various bacterial strains.[13]
Anticancer Therapeutics
Recent research has highlighted the potential of 6-quinolinecarboxylic acid derivatives as potent anticancer agents.[14] These compounds can be designed to inhibit specific enzymes, such as ectonucleotidases, which are involved in tumor immune evasion.[14] Studies have shown that certain derivatives exhibit significant cytotoxicity in various cancer cell lines.[15]
Anti-inflammatory and Other Therapeutic Areas
The versatility of the 6-quinolinecarboxylic acid scaffold extends to the development of anti-inflammatory agents.[2][15] Its ability to be readily functionalized allows for the exploration of a vast chemical space to identify compounds with desired therapeutic effects.
Other Applications
Beyond pharmaceuticals, 6-quinolinecarboxylic acid and its derivatives find use in:
-
Materials Science : As building blocks for polymers and nanomaterials.[2]
-
Analytical Chemistry : For the detection and quantification of metal ions.[2]
-
Corrosion Inhibition : In industrial applications to protect metals.[2]
Reactivity and Chemical Behavior
The reactivity of the quinoline ring is a combination of the properties of its constituent benzene and pyridine rings.
-
Electrophilic Substitution : Tends to occur on the benzene ring, primarily at the 5- and 8-positions.[16]
-
Nucleophilic Substitution : Occurs more readily on the electron-deficient pyridine ring, particularly at the 2- and 4-positions.[8]
-
Carboxylic Acid Reactivity : The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. This functional handle is often exploited for the synthesis of derivatives with diverse biological activities.[14]
Diagram: Reactivity of the Quinoline Ring
Caption: Preferred sites for nucleophilic and electrophilic attack on the quinoline ring.
Conclusion
6-Quinolinecarboxylic acid is a molecule of significant interest to researchers in both academia and industry. Its robust chemical nature, coupled with its proven track record as a pharmacophore, ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in scientific innovation.
References
- Wikipedia. Skraup reaction. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://iipseries.org/full-text/book-series-on-futuristic-trends-in-chemical-material-sciences-nano-technology-volume-3-book-12-part-2/chapter-8-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/blog/the-skraup-synthesis-of-quinoline-from-aniline-a-technical-guide-for-researchers-and-drug-development-professionals/]
- Organic Reactions. The Skraup Synthesis of Quinolines. [URL: https://organicreactions.org/index.php/The_Skraup_Synthesis_of_Quinolines]
- PrepChem.com. Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid. [URL: https://www.prepchem.com/synthesis-of-6-hydroxy-2-quinolinecarboxylic-acid]
- PubChem - NIH. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82571]
- Chem-Impex. Quinoline-6-carboxylic acid. [URL: https://www.chemimpex.com/products/06429]
- CymitQuimica. Quinoline-6-carboxylic acid. [URL: https://www.cymitquimica.com/base/files/shop_products/7/docs/DA0034DL.pdf]
- Guidechem. 6-Quinolinecarboxylic acid (cas 10349-57-2) SDS/MSDS download. [URL: https://www.guidechem.com/msds/10349-57-2.html]
- Sigma-Aldrich. Quinoline-6-carboxylic acid | 10349-57-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/644862]
- Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. [URL: https://www.derpharmachemica.
- ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [URL: https://www.researchgate.net/publication/371286817_Quinoline-6-Carboxylic_Acid_Derivatives_A_New_Class_of_Potent_Ectonucleotidase_Inhibitors]
- PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/33806708/]
- Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
- PubMed. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. [URL: https://pubmed.ncbi.nlm.nih.gov/888574/]
- SpectraBase. Quinoline-6-carboxylic acid, hexadecyl ester. [URL: https://spectrabase.com/spectrum/5kdpA1J0L2E]
- SynArchive. Doebner-Miller Reaction. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
- SpectraBase. 6-quinolinecarboxylic acid, 4-amino-2-methyl-. [URL: https://spectrabase.com/spectrum/2QJk7zR2gK8]
- MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [URL: https://www.mdpi.com/2079-4991/12/19/3440]
- Chemchart. Quinoline-6-carboxylic acid (10349-57-2). [URL: https://www.chemchart.com/cas/10349-57-2]
- Stenutz. quinoline-6-carboxylic acid. [URL: https://www.stenutz.eu/chem/solv36-en.php?name=quinoline-6-carboxylic%20acid]
- ChemicalBook. 6-Quinolinecarboxylic acid | 10349-57-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717525.htm]
- BLD Pharm. 10349-57-2|Quinoline-6-carboxylic acid. [URL: https://www.bldpharm.com/products/10349-57-2.html]
- ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [URL: https://www.researchgate.
- SIELC Technologies. 6-Quinolinecarboxylic acid. [URL: https://sielc.com/compound-6-quinolinecarboxylic-acid.html]
- PubChem. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoquinoline-6-carboxylic_acid]
- ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [URL: https://www.researchgate.net/publication/344583155_1_H_NMR_Spectra_of_the_Quinolinecarboxylic_Acid_N-R-Amides]
- Wikipedia. Doebner reaction. [URL: https://en.wikipedia.org/wiki/Doebner_reaction]
- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [URL: https://www.mdpi.com/1420-3049/27/23/8404]
- YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [URL: https://www.youtube.
- ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/486-74-8_1hnmr.htm]
- YouTube. Reactivity of Quinoline. [URL: https://www.youtube.
- Carboxylic Acid Structure and Chemistry: Part 1. [URL: https://www.chemeddl.org/alfresco/service/api/node/content/workspace/SpacesStore/9d056321-8eda-4286-9694-3715ecc4e963/carboxylic%20acid%20structure%20and%20chemistry.pdf]
- ChemBK. Quinoline-6-carboxylic acid. [URL: https://www.chembk.com/en/chem/Quinoline-6-carboxylic%20acid]
Sources
- 1. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Quinoline-6-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
